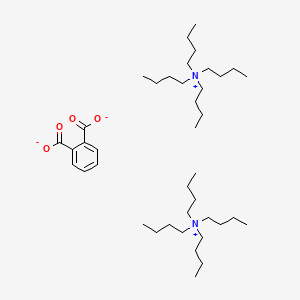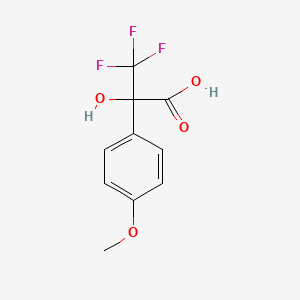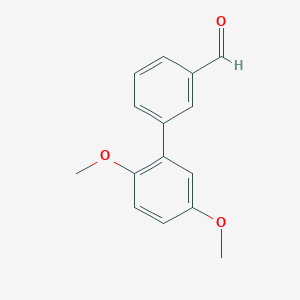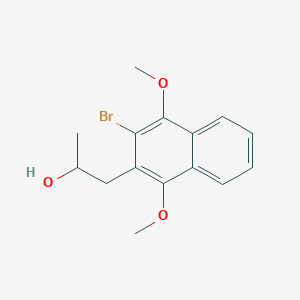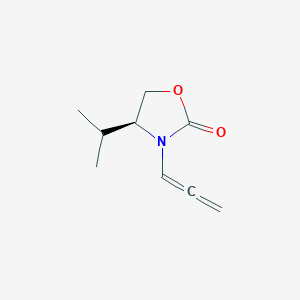
5-Methyluridine 5'-monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TMP is a pyrimidine ribonucleoside 5'-monophosphate in which the pyrimidine element is 5-methyluracil. Derived from breakdown of an RNA molecule, typically a tRNA modified at position 54 (U to T). It derives from a ribothymidine. It is a conjugate acid of a TMP(2-).
科学的研究の応用
1. Viral Replication Inhibition
5-Methyluridine 5'-monophosphate derivatives are explored for their potential in inhibiting viral replication. For instance, PSI-6130, a related compound, shows potent inhibition of hepatitis C virus (HCV) RNA replication. Its metabolism leads to the formation of 5'-triphosphate of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine, a potent inhibitor of HCV RNA-dependent RNA polymerase (RdRp) (Murakami et al., 2007).
2. Prodrug Delivery Systems
5-Methyluridine 5'-monophosphate is also studied in the context of prodrug delivery systems. A study described the use of cyclic-disulfide-based nucleoside monophosphate prodrugs for cytosol-specific drug delivery, demonstrating the potential of these compounds in targeted therapeutic applications (Butora et al., 2014).
3. Enzymatic Synthesis and Analysis
Research also delves into the efficient enzymatic synthesis of deoxynucleoside-5′-monophosphates, including derivatives of 5-methyluridine. These compounds are vital in medicine and as biochemical reagents (Zou et al., 2013).
4. Covalent Catalysis in RNA Modification
5-Methyluridine 5'-monophosphate is involved in RNA modification processes. A study highlights the covalent catalytic strategies of enzymes that modify RNA molecules, including those acting on the tripartite structures of nucleotides like 5-methyluridine 5'-monophosphate (Walsh, 2022).
特性
CAS番号 |
3590-47-4 |
|---|---|
製品名 |
5-Methyluridine 5'-monophosphate |
分子式 |
C10H15N2O9P |
分子量 |
338.21 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(21-9)3-20-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChIキー |
IGWHDMPTQKSDTL-JXOAFFINSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
配列 |
T |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



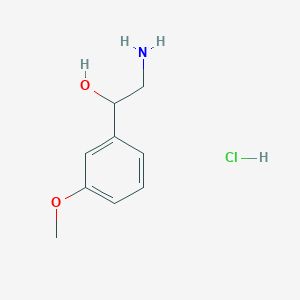
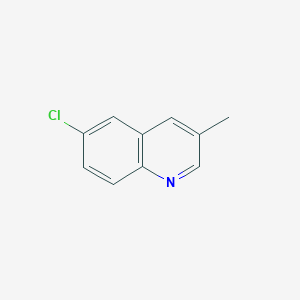

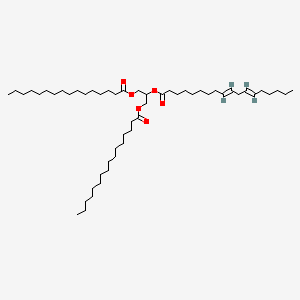
![Ethanol, 2-[ethyl[4-(phenylazo)phenyl]amino]-](/img/structure/B1625547.png)

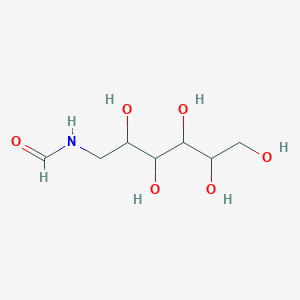

![1H-Imidazo[1,5-a]imidazol-5(6H)-one](/img/structure/B1625553.png)
